![molecular formula C18H10Cl8O2 B14587108 2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl CAS No. 61444-05-1](/img/structure/B14587108.png)
2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is a synthetic organic compound characterized by its high chlorine content and biphenyl structure
Vorbereitungsmethoden
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of prop-2-en-1-yl groups. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective chlorination and subsequent etherification. Industrial production methods may involve large-scale chlorination reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of chlorination on biphenyl structures.
Biology: Research on its biological activity and potential toxicity is ongoing, particularly in the context of environmental contamination.
Medicine: Investigations into its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with cellular components, potentially disrupting normal biological functions. Its high chlorine content may lead to the formation of reactive intermediates that can interact with proteins, DNA, and other biomolecules. The molecular targets and pathways involved are still under investigation, but its structural similarity to other chlorinated biphenyls suggests potential endocrine-disrupting effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other chlorinated biphenyls, 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is unique due to the presence of prop-2-en-1-yl groups, which may influence its reactivity and biological activity. Similar compounds include:
- 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl
- 2,2’,3,3’,5,5’,6,6’-Octachloro-4,4’-diphenoquinone
- 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl-4,4’-diyl bis(oxyethane-2,1-diyloxy)bisethanol
These compounds share the biphenyl core and high chlorine content but differ in their functional groups and specific applications.
Eigenschaften
CAS-Nummer |
61444-05-1 |
|---|---|
Molekularformel |
C18H10Cl8O2 |
Molekulargewicht |
541.9 g/mol |
IUPAC-Name |
1,2,4,5-tetrachloro-3-prop-2-enoxy-6-(2,3,5,6-tetrachloro-4-prop-2-enoxyphenyl)benzene |
InChI |
InChI=1S/C18H10Cl8O2/c1-3-5-27-17-13(23)9(19)7(10(20)14(17)24)8-11(21)15(25)18(28-6-4-2)16(26)12(8)22/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
IDUNINHDVFHQRF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)OCC=C)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
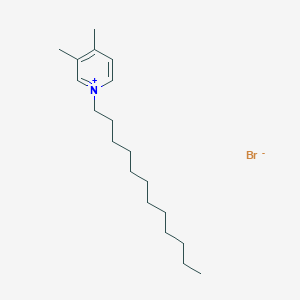

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)

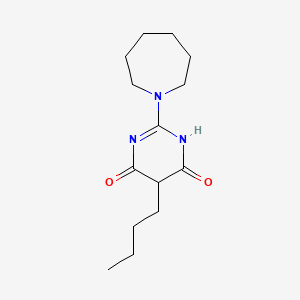
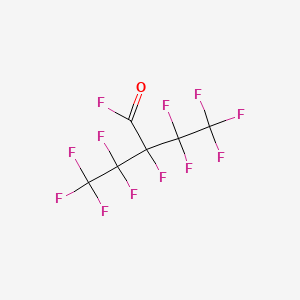
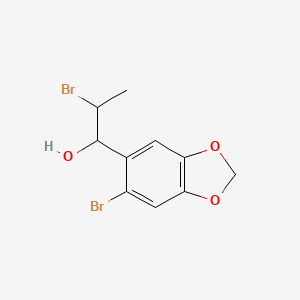
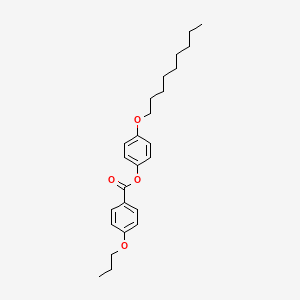
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)

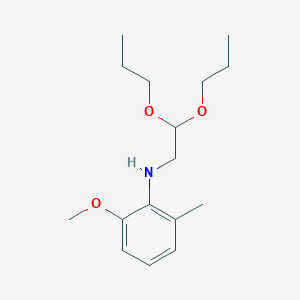
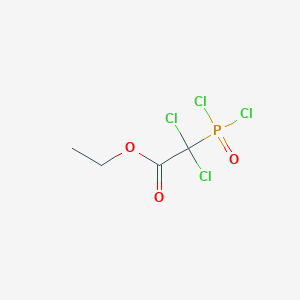
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
